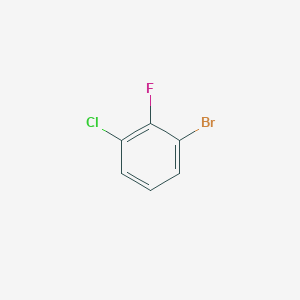
1-Bromo-3-chloro-2-fluorobenzene
Overview
Description
1-Bromo-3-chloro-2-fluorobenzene is an aromatic compound with the molecular formula C6H3BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
1-Bromo-3-chloro-2-fluorobenzene is a polyhalo substituted benzene . The primary targets of this compound are the aromatic rings in organic compounds . These aromatic rings play a crucial role in various biochemical reactions due to their stability and ability to undergo electrophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving the synthesis of benzene derivatives . It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .
Result of Action
The compound’s interaction with aromatic rings can lead to the formation of various benzene derivatives , which can have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound and ensure its effective action.
Preparation Methods
1-Bromo-3-chloro-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of fluorobenzene. The process typically includes the following steps:
Nitration: Fluorobenzene is nitrated to form 2-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in 2-fluoroaniline.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with cuprous bromide and cuprous chloride to introduce bromine and chlorine atoms, respectively.
Industrial production methods often involve continuous processes to ensure high yield and purity. For example, the tubular diazotization reaction technology is used to prepare diazonium salts, which are then reacted with halogenating agents to produce this compound .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, and amines under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
1-Bromo-3-chloro-2-fluorobenzene has several scientific research applications:
Comparison with Similar Compounds
1-Bromo-3-chloro-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
Fluorobenzene: A simpler compound with only a fluorine atom substituted on the benzene ring.
Chlorobenzene: Contains a chlorine atom substituted on the benzene ring.
Bromobenzene: Contains a bromine atom substituted on the benzene ring.
1-Bromo-2-chloro-3-fluorobenzene: A similar compound with different positions of halogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other halogenated benzene derivatives.
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNWNTAANHEQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395032 | |
| Record name | 1-Bromo-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144584-65-6 | |
| Record name | 1-Bromo-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chloro-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


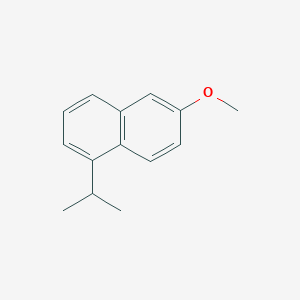



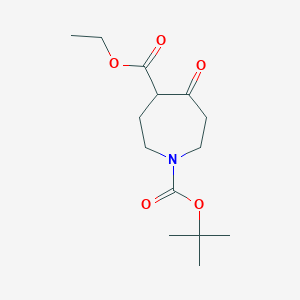
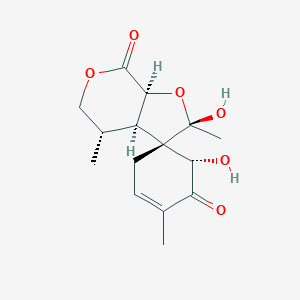
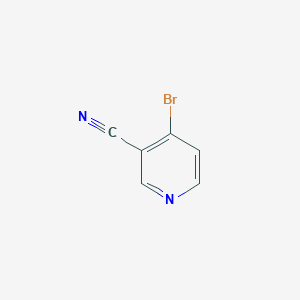
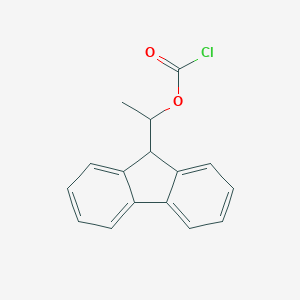
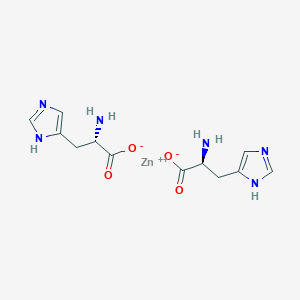

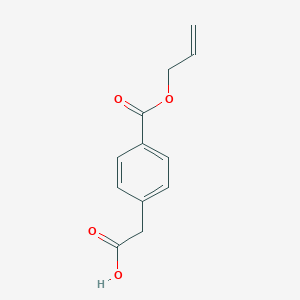


![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
